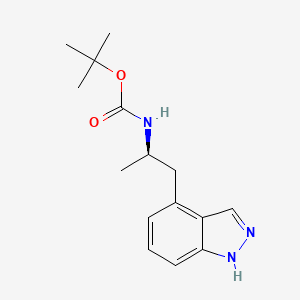
(R)-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole core . The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing byproducts.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indazole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indazole core can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: A simpler indazole derivative with similar biological activities.
2H-indazole: Another indazole isomer with distinct chemical properties.
Indazole-3-carboxylic acid: An indazole derivative with carboxylic acid functionality.
Uniqueness
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and bioavailability compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-(1H-indazol-4-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-10(17-14(19)20-15(2,3)4)8-11-6-5-7-13-12(11)9-16-18-13/h5-7,9-10H,8H2,1-4H3,(H,16,18)(H,17,19)/t10-/m1/s1 |
Clave InChI |
ZGGACVXELDNHJG-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


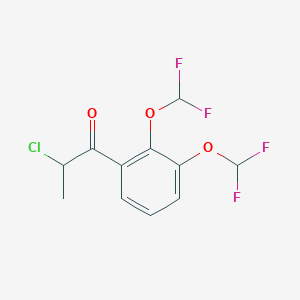
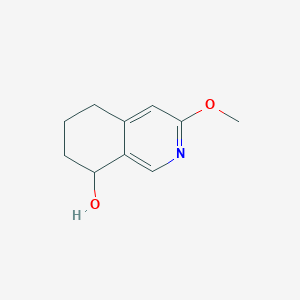
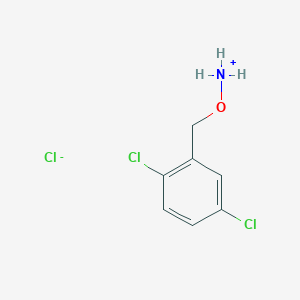
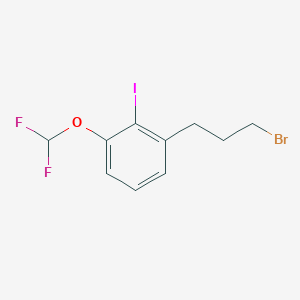
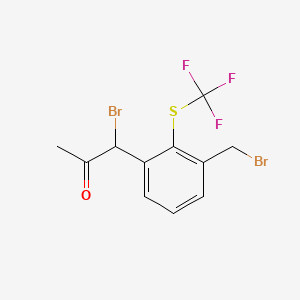
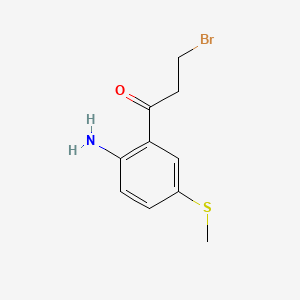
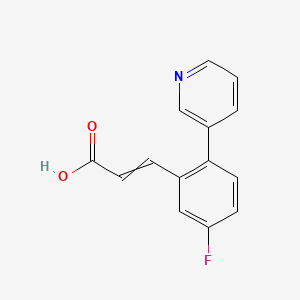
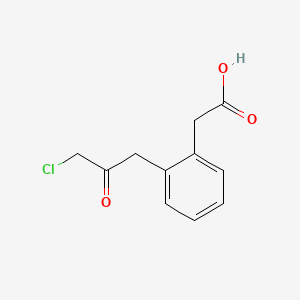
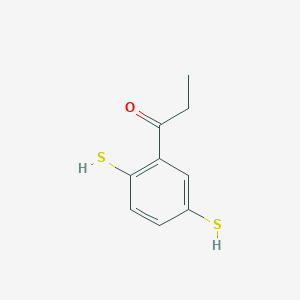
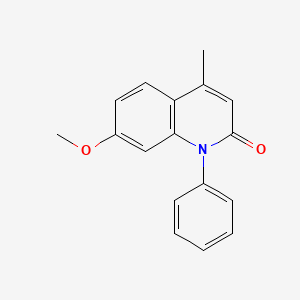


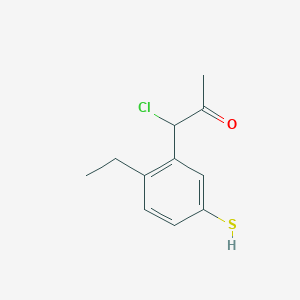
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
